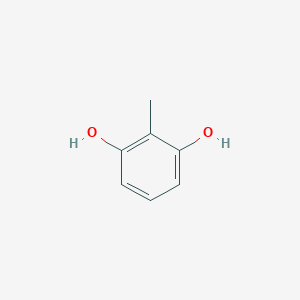

2-Methylresorcinol

Description

Contextualizing 2-Methylresorcinol within Organic and Fine Chemical Synthesis

Within the realm of organic and fine chemical synthesis, this compound is a valuable precursor for the creation of a diverse range of compounds. Its structure allows for participation in various reactions, including alkylation, condensation, and coupling reactions. ontosight.aichemicalbook.comgoogle.com

One method for synthesizing this compound involves the hydrogenation of resorcinol (B1680541), followed by methylation of the resulting dihydroresorcinol to 2-methylcyclohexane-1,3-dione, which is then treated with bromine to yield 4,6-dibromo-2-methylresorcinol, and finally subjected to hydrogenolysis to produce this compound. This multi-step process typically results in moderate yields, around 50%. chemicalbook.comprepchem.com Another synthetic route involves the reaction of toluene (B28343) with sulfuric acid and nitric acid, followed by reduction with sodium hydroxide (B78521), or the hydroxylation of 2-methylphenol. ontosight.ai

This compound is specifically utilized in the preparation of complex organic structures such as aromatic benziporphyrins, tripyrrane analogs, and C-5-bromo-2-hydroxyphenylcalix chemimpex.com-2-methylresorcinarene. sigmaaldrich.comfishersci.casigmaaldrich.com These syntheses highlight its role in constructing macrocyclic and heterocyclic systems with potential applications in various fields. For instance, tripyrrane analogues are prepared by reacting resorcinol or this compound with acetoxymethylpyrrole derivatives in the presence of an acid catalyst, serving as intermediates for novel benziporphyrin systems. sigmaaldrich.com The synthesis of C-5-bromo-2-hydroxyphenylcalix chemimpex.com-2-methylresorcinarene involves the cyclocondensation of 5-bromo-2-hydroxybenzaldehyde and this compound under acidic conditions. researchgate.net

The compound is also an important intermediate in the production of dyes and pigments, contributing to the development of new colored compounds with specific properties. researchgate.netgoogle.com

Here is a table summarizing some key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C7H8O2 | ontosight.aifishersci.cachemimpex.com |

| Molecular Weight | 124.14 g/mol | ontosight.aifishersci.cachemimpex.com |

| Melting Point | 114-121 °C | chemimpex.comchemicalbook.comsigmaaldrich.com |

| Boiling Point | 264 °C | chemicalbook.comsigmaaldrich.com |

| Appearance | White to light brown/brownish tan solid | chemimpex.comscbt.comnih.gov |

| Solubility | Slightly soluble in water, soluble in ethanol (B145695), acetone, methanol (B129727) | ontosight.aichemicalbook.comfishersci.ca |

| PubChem CID | 11843 | fishersci.cachemimpex.comnih.gov |

Interdisciplinary Research Landscape Involving this compound

The research landscape involving this compound extends across multiple disciplines, driven by its versatile chemical properties and potential applications. Beyond its role in organic synthesis, it finds utility in materials science, analytical chemistry, and potentially in studies related to biological interactions. chemimpex.comsigmaaldrich.com

In materials science, this compound has been explored in the synthesis of specialty polymers, where it can enhance thermal stability and mechanical properties. chemimpex.com It is also a building block for supramolecular structures like calixarenes, which are investigated for their host-guest chemistry and potential in areas such as molecular recognition and drug delivery. researchgate.netresearchgate.net Research has involved the synthesis of this compound-based deepened cavitands with chiral inlets, demonstrating its use in constructing complex molecular architectures for specific applications. researchgate.net

Analytical chemistry utilizes this compound as a reagent in methods such as colorimetric assays for detecting phenolic compounds. chemimpex.com

Furthermore, studies have investigated the interactions of this compound with other molecules, such as in cocrystallization experiments with N-bases to understand crystal structure arrangement and molecular self-assembly. mdpi.com Research has also examined the scavenging ability of m-diphenols, including this compound, for 2-alkenals formed during lipid oxidation, indicating potential relevance in antioxidant research. sigmaaldrich.comsigmaaldrich.com

The application of this compound as a dye intermediate, particularly in hair colorants, represents a significant industrial application that bridges chemistry with cosmetic science. chemimpex.comproficientmarketinsights.comcovalo.com Its use in creating vibrant and long-lasting hair shades highlights its specific chemical reactivity and stability required for such applications. proficientmarketinsights.comcovalo.com

The interdisciplinary nature of research involving this compound is underscored by its use in synthesizing intermediates for various applications, including those in the pharmaceutical and agricultural sectors, as well as in the development of new pigments and synthetic resins. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-6(8)3-2-4-7(5)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMADXFOCUXMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025571 | |

| Record name | 2-Methyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light brown solid; [EC: SCCP] | |

| Record name | 1,3-Benzenediol, 2-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

608-25-3 | |

| Record name | 2-Methylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylresorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32W7044A3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methylresorcinol

Established and Emerging Synthetic Routes to 2-Methylresorcinol

The synthesis of this compound can be achieved through several routes, utilizing different starting materials and reaction conditions. These methods vary in their complexity, efficiency, and the types of catalysts employed.

Resorcinol-based Alkylation Processes

Alkylation of resorcinol (B1680541) is a common strategy for synthesizing alkylresorcinols, including this compound. However, directing the alkylation specifically to the 2-position of resorcinol can be challenging due to the reactivity of other positions on the aromatic ring. prepchem.comtandfonline.com

Recent advancements in the alkylation of resorcinol with methanol (B129727) have explored the use of metal phosphate (B84403) stationary phase catalysts. This method aims to simultaneously produce this compound and 4-methylresorcinol. google.com Studies have shown that using metal phosphates like lanthanum phosphate or magnesium phosphate as catalysts in a fixed-bed reactor can achieve a high conversion rate of resorcinol. google.com

The alkylation reaction is typically carried out in the vapor phase at elevated temperatures, ranging from 230 to 300 °C. google.com The ratio of resorcinol to methanol and the total flow rate of the reactants through the catalyst bed are critical parameters influencing the reaction outcome. google.com

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound in resorcinol-based alkylation. Factors such as catalyst type, temperature, pressure, reactant molar ratios, and reaction time play significant roles. For instance, in the metal phosphate catalyzed alkylation of resorcinol with methanol, controlling the type of metal phosphate catalyst is key to influencing the selectivity towards the 2-methyl and 4-methyl isomers. google.com

Research has investigated different reaction conditions and catalysts to improve the regioselectivity of alkylation. While unsubstituted resorcinol often yields a mixture of 2- and 4-mono-alkylated products, along with di-alkylated products, the presence of a methyl substituent at the 2-position can significantly increase alkylation regioselectivity in subsequent reactions. tandfonline.com

Data from studies on metal phosphate catalysts highlight the impact of catalyst composition and reaction temperature on conversion and selectivity.

| Catalyst | Temperature (°C) | Resorcinol Conversion (%) | Selectivity to this compound (%) | Selectivity to 4-Methylresorcinol (%) | Combined Selectivity (%) |

| Lanthanum phosphate | 260 | 87 | 21 | 23 | 44 |

| Magnesium phosphate | - | 68 | 34 | 39 | 73 |

| Magnesium phosphate | 350 | 86 | 24 | 18 | 42 |

These findings demonstrate that while high conversion can be achieved, selectivity towards the desired 2-methyl isomer can vary depending on the catalyst and conditions.

Alternative Precursor Strategies (e.g., 2,6-Diaminotoluene (B122827), p-Methylbenzoic Acid, Glutaric Acid, 1,3-Cyclohexanedione (B196179) Methods)

Besides the direct alkylation of resorcinol, several alternative synthetic routes to this compound exist, utilizing different starting materials. These methods often involve multiple steps and can result in varying yields. chemdad.comprepchem.comgoogle.com

One such method starts from 2,6-diaminotoluene. This route typically involves the hydrolysis of 2,6-diaminotoluene under high-temperature steam in the presence of a composite solid acid catalyst. google.compatsnap.com The process involves dissolving 2,6-diaminotoluene in water, adjusting the pH, and then subjecting the mixture to hydrolysis in a fixed-bed reactor. google.compatsnap.com The crude product is then purified through solvent extraction and distillation. google.com This method is reported to be relatively simple and cost-effective, with potential for high yield and purity suitable for industrial production. google.compatsnap.com

Another approach involves starting from 1,3-cyclohexanedione. This method proceeds through a sequence of reactions, including a Mannich reaction of 1,3-cyclohexanedione with formaldehyde (B43269) and a dialkylamine, followed by hydrogenolysis of the resulting 2-dialkylaminomethyl-1,3-cyclohexanedione, and finally dehydrogenation (aromatization) of the obtained 2-methyl-1,3-cyclohexanedione to yield this compound. google.comgoogleapis.comgoogle.com This route allows for the selective introduction of the methyl group at the desired position. google.com

Hydrogenation and Methylation Approaches

Alternatively, 2-methyl-1,3-cyclohexanedione, obtained from the hydrogenation and methylation of resorcinol or other routes, can be aromatized through dehydrogenation to produce this compound. google.comgoogleapis.comgoogle.com This dehydrogenation step is a crucial transformation in this synthetic strategy. google.comgoogleapis.comgoogle.com

Research into More Efficient and Sustainable Synthetic Routes

Ongoing research focuses on developing more efficient and sustainable methods for synthesizing this compound. This includes exploring greener technologies and alternative raw materials. proficientmarketinsights.compmarketresearch.com The demand for sustainable products in various industries, particularly cosmetics, is driving the search for environmentally friendly synthetic procedures. proficientmarketinsights.compmarketresearch.com This involves investigating bio-based precursors and optimizing reactions to minimize waste and energy consumption. proficientmarketinsights.com

The development of catalysts with improved activity and selectivity is also a key area of research aimed at enhancing the efficiency and sustainability of this compound synthesis. researchgate.netmdpi.com

Complex Chemical Transformations Involving this compound as a Building Block

This compound participates in complex chemical transformations, serving as a key monomer for synthesizing larger, intricate molecular structures. These transformations often leverage condensation reactions to form cyclic or multi-ring systems with specific properties.

Condensation Reactions for Macrocycle Synthesis

Condensation reactions involving this compound are fundamental to the synthesis of various macrocyclic compounds. These reactions typically involve the reaction of this compound with aldehydes under specific conditions to form cyclic oligomers.

This compound is commonly used in the synthesis of resorcin[n]arenes, a class of calixarenes. beilstein-journals.orgnih.gov These macrocycles are typically formed by the acid-catalyzed condensation of resorcinol derivatives with aldehydes. beilstein-journals.orgnih.govjyu.fi While resorcin oup.comarenes (n=4) are the most common, higher analogues like resorcin oup.comarenes and resorcin researchgate.netarenes can also be synthesized, although often in lower yields. acs.org

The synthesis of resorcin[n]arenes from this compound primarily involves acid-catalyzed condensation reactions with aldehydes. beilstein-journals.orgnih.govjyu.fi This one-pot procedure typically involves refluxing the reactants in a mixture of solvents and concentrated acid. jyu.fi For instance, the reaction of this compound with various benzaldehyde (B42025) derivatives has been carried out using 37% HCl as the catalyst in ethanol (B145695). researchgate.net This method yields calix oup.com-2-methylresorcinarene derivatives. researchgate.net The condensation of this compound with 5-bromo-2-hydroxybenzaldehyde in the presence of concentrated HCl has also been reported to yield a calix oup.com-2-methyl resorcinarene (B1253557) derivative. nih.gov

The choice of solvent plays a crucial role in the efficiency and outcome of resorcin[n]arene synthesis. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has emerged as an effective solvent for synthesizing resorcin[n]arenes. beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.net HFIP can facilitate these cyclization reactions in the presence of catalytic amounts of HCl at ambient temperature, often within minutes. beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.net This solvent is particularly effective as it can stabilize ionic species, transfer protons, and engage in hydrogen bonding, which can influence reaction pathways and selectivity. acs.orgnih.gov Using HFIP, this compound can be converted to the corresponding resorcin[n]arenes in significant yields, reported to be around 80% for certain products. beilstein-journals.orgnih.govbeilstein-archives.org

Functionalized resorcin[n]arenes can be synthesized by using substituted resorcinol derivatives or functionalized aldehydes in the condensation reaction with this compound, or by post-cyclization modification. mdpi.com However, incorporating electron-withdrawing groups or halogens directly onto the resorcinol ring can make the cyclization more challenging under standard protocols due to the diminished nucleophilic character of the aromatic carbon. beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.net Despite these challenges, methods using HFIP as a solvent have shown promise in synthesizing halogenated resorcin oup.comarenes from 2-haloresorcinols. beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.net While there is limited information on the direct use of halogenated this compound in these cyclizations leading to isolable products, the functionalization at the 2-position of the resorcinol ring in resorcinarenes is a known strategy to tune their properties. jyu.fimdpi.com Carboxylic acid-containing resorcin oup.comarenes have also been synthesized, often presenting challenges and sometimes resulting in inseparable mixtures under certain conditions. beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.net However, new synthetic pathways are being explored to access such functionalized resorcinarenes. mdpi.com

This compound has been employed in the synthesis of triple-ringed arenes through Dynamic Covalent Chemistry (DCC). oup.comoup.comresearchgate.netresearchgate.nethiroshima-u.ac.jp This approach utilizes reversible covalent bond formation to selectively yield thermodynamically stable products. oup.com The condensation reaction of this compound with m-benzenedicarbaldehyde in the presence of HCl as a catalyst in n-propanol has been shown to proceed via a DCC mechanism, affording a triple-ringed acs.orgarene. oup.comoup.comresearchgate.netresearchgate.nethiroshima-u.ac.jp This reaction, conducted at 90 °C for 48 hours, has been reported to yield the triple-ringed acs.orgarene in 52% yield. oup.comoup.comresearchgate.net The structure of this product has been characterized by techniques such as 1H NMR, 13C NMR, and MALDI-TOF mass spectrometry. oup.com

Here is a table summarizing some of the condensation reactions involving this compound:

| Reactants | Catalyst | Solvent | Temperature | Time | Product Type | Yield | Citation |

| This compound, Aldehyde | Acid | HFIP | Ambient | Minutes | Resorcin[n]arenes | ~80% | beilstein-journals.orgnih.govbeilstein-archives.org |

| This compound, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-dimethylaminobenzaldehyde | HCl 37% | Ethanol | Reflux | - | Calix oup.com-2-methylresorcinarene derivatives | - | researchgate.net |

| This compound, 5-bromo-2-hydroxybenzaldehyde | Concentrated HCl | - | - | - | Calix oup.com-2-methyl resorcinarene derivative | - | nih.gov |

| This compound, m-benzenedicarbaldehyde | HCl | n-propanol | 90 °C | 48 h | Triple-ringed acs.orgarene | 52% | oup.comoup.comresearchgate.net |

Noria-like Cyclic Oligomer Formation

This compound has been employed in dynamic covalent chemistry (DCC) approaches to synthesize noria-like cyclic oligomers. The condensation reaction between this compound and 1,5-pentanedial in the presence of concentrated HCl in ethanol at 80°C has been shown to yield a noria-like ladder-cyclic oligomer, specifically referred to as noriaMR. oup.comoup.comresearchgate.netnii.ac.jpacs.org This reaction proceeds under equilibrium control, favoring the formation of the thermodynamically most stable product. oup.com Initially, the reaction produces a mixture of polymer and oligomer species, which are then converted into the noriaMR structure over time, demonstrating the reversibility and product selection inherent in DCC. oup.com

Reactions for Porphyrin Analogues and Heteroanalogues

This compound is a key precursor in the synthesis of porphyrin analogues and heteroanalogues, particularly tripyrrane analogues and aromatic benziporphyrins. researchgate.netfishersci.ptnih.govsigmaaldrich.comthermofisher.commdpi.comnih.govsigmaaldrich.comacs.orgacs.orgresearchgate.netscispace.com

Tripyrrane Analogue Preparation from Resorcinol and this compound

Tripyrrane analogues, which are linear tetrapyrrolic systems with one carbon atom replaced by a benzene (B151609) ring, can be prepared through the acid-catalyzed condensation of resorcinol or this compound with two equivalents of an acetoxymethylpyrrole. researchgate.netnih.govsigmaaldrich.comnih.govsigmaaldrich.com This reaction yields bis(pyrrolylmethyl)benzene derivatives, which serve as the tripyrrane-like intermediates for subsequent porphyrin analogue synthesis. nih.govnih.gov The reaction is typically carried out in the presence of acid catalysts such as p-toluenesulfonic acid and calcium chloride. researchgate.netnih.gov

Synthesis of Aromatic Benziporphyrins

Aromatic benziporphyrins, a class of carbaporphyrinoids where a benzene ring is incorporated into the macrocycle, can be synthesized utilizing the tripyrrane analogues derived from this compound. researchgate.netfishersci.ptnih.govsigmaaldrich.comthermofisher.commdpi.comnih.govacs.orgacs.orguni.wroc.pl Following the preparation of the methylresorcinol-derived tripyrrane analogue, it is reacted with various dialdehydes, such as pyrrole, furan, thiophene, and selenophene (B38918) dialdehydes. researchgate.netnih.gov This condensation is followed by an oxidation step, often using an oxidant like [bis(trifluoroacetoxy)iodo]benzene, to yield stable benziporphyrin derivatives. researchgate.netnih.gov These oxidized benziporphyrins have demonstrated significant diatropic properties as observed through proton NMR spectroscopy. nih.gov

Azo Coupling Reactions for Dye Synthesis

While general information on the use of resorcinol in diazo dyes and this compound in hair dye formulations exists fishersci.ptfishersci.no, specific detailed research findings on azo coupling reactions solely focused on this compound for dye synthesis, directly linked to the provided citations sigmaaldrich.com and nih.gov, were not retrieved in the search results.

Ring-Opening Addition Reactions (e.g., with Benzoxazine)

This compound participates in ring-opening addition reactions, notably with benzoxazine (B1645224) derivatives. researchgate.netrsc.orgacs.orgtubitak.gov.tr Studies have shown that this compound can react with benzoxazines through a ring-opening mechanism. researchgate.netrsc.org This reaction can occur at relatively low temperatures, including ambient temperature, due to the high activity of the ortho-positions of the phenolic hydroxyl groups in this compound. researchgate.net For instance, this compound has been shown to react with two equivalents of a benzoxazine to form a 1:2 adduct, highlighting its potential as a bifunctional nucleophile in such reactions. researchgate.net This reactivity makes this compound useful in the development of new crosslinking systems for polymers bearing benzoxazine moieties. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Methylresorcinol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution or solid state. It provides detailed information about the connectivity and environment of atoms within a molecule.

1D and 2D NMR Data Interpretation (e.g., ¹H, ¹³C NMR)

One-dimensional (1D) NMR, such as proton (¹H) and carbon-13 (¹³C) NMR, is routinely used to identify the types and numbers of hydrogen and carbon atoms and their neighboring environments in 2-methylresorcinol and its derivatives. For instance, ¹H NMR spectra provide signals corresponding to the protons on the aromatic ring and the methyl group, with their chemical shifts, splitting patterns, and integration providing clues about their positions and coupling interactions. ¹³C NMR spectroscopy reveals the distinct carbon environments within the molecule. The ¹³C NMR spectrum of undiluted this compound shows a phase-sensitive phenolic carbon resonance at 154.5 ppm. kpi.ua

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing through-bond and through-space correlations between nuclei. These experiments help confirm assignments made in 1D NMR spectra and provide a more comprehensive understanding of the molecular connectivity, particularly in complex derivatives like calix mdpi.comresorcinarenes synthesized from this compound. utwente.nlcapes.gov.brresearchgate.netresearchgate.netresearchgate.net For example, 2D NMR experiments have been used to determine the stereochemistry and conformation of cavitands derived from methylresorcin mdpi.comarenes. utwente.nlcapes.gov.brresearchgate.net Studies on novel thiophosphorylated calix mdpi.comresorcinols derived from this compound have utilized 2D NMR experiments to confirm the formation of specific isomers and their conformations. researchgate.netresearchgate.net

Conformational Analysis and Dynamics via NMR

NMR spectroscopy can also provide insights into the conformational preferences and dynamics of molecules. Differences in chemical shifts or coupling patterns at varying temperatures can indicate the presence of different conformers and the rates of interconversion between them. For calix mdpi.comresorcinarenes derived from this compound, NMR has been used to analyze their conformation, such as the chair conformation observed in certain derivatives. utwente.nlcapes.gov.brresearchgate.netresearchgate.netresearchgate.netbohrium.com The duplication of signals from protons and carbon atoms of resorcinol (B1680541) fragments in the ¹H and ¹³C NMR spectra of some calix mdpi.comresorcinols indicates different arrangements of opposite resorcinol rings relative to the macrocycle plane. researchgate.net Solid-state NMR spectroscopy has been employed to detect molecular mixing and phase behavior in polymer blends containing this compound, as the technique can identify distinct signals for the small molecule in different crystalline and amorphous phases. kpi.uakpi.ua

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is a primary technique for determining the precise arrangement of atoms in crystalline solids, providing detailed information about bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Structure Determination

Single crystal X-ray diffraction is used to obtain a three-dimensional structure of a molecule in its crystalline state. This technique has been applied to this compound and various derivatives, including cocrystals and calix mdpi.comresorcinarenes. mdpi.comcapes.gov.brresearchgate.netbohrium.comrsc.orgrsc.orgacs.orgresearchgate.nettandfonline.comtandfonline.compolymer.or.krmdpi.comnih.govnih.govdntb.gov.ua For instance, single crystal X-ray diffraction has been used to solve and refine the crystalline structures of polyethylene (B3416737) oxide (PEO) complexes with this compound, revealing different allotropic forms (R-2MR and β-2MR) with distinct space groups and unit cell parameters. acs.org The technique has also been crucial in characterizing multicomponent crystals involving this compound, such as binary and ternary systems formed with coformers like tetramethylpyrazine and 1,2-bis(4-pyridyl)ethane (B167288). mdpi.comresearchgate.net The crystal structure of a C-5-bromo-2-hydroxyphenylcalix mdpi.com-2-methylresorcinarene synthesized from this compound was determined by single crystal X-ray analysis, showing a triclinic system and a chair conformation for the molecule. mdpi.comnih.gov These studies highlight the role of hydrogen bonding and other intermolecular interactions in the crystal packing. acs.orgmdpi.com

Powder X-ray Diffraction (PXRD) for Crystalline Products

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and characterize the structure of polycrystalline materials. It provides a diffraction pattern that is unique to a specific crystalline structure. PXRD has been used in the study of this compound and its derivatives, particularly in the context of cocrystal formation and the characterization of solid-state products from reactions. mdpi.comresearchgate.netdntb.gov.uasoton.ac.ukacs.orgresearchgate.net For example, PXRD was used to characterize the crystalline products obtained from grinding this compound with other compounds to form multicomponent crystals. mdpi.com It has also been employed to identify known crystalline forms of resorcinol and to investigate new phases formed in the presence of additives, where this compound can act as a tailor-made additive influencing crystal growth. soton.ac.ukacs.org PXRD patterns have been used to confirm the formation of cocrystals of this compound with various coformers. dntb.gov.uaresearchgate.net

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is essential for confirming the identity and purity of synthesized compounds, including this compound and its derivatives. tandfonline.comtandfonline.comnih.govspectrabase.comgoogle.com GC-MS (Gas Chromatography-Mass Spectrometry) is often used to analyze volatile compounds and mixtures, providing both separation and mass spectral information. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing characteristic m/z peaks. nih.gov MS-MS (tandem mass spectrometry) provides further structural information by fragmenting selected ions and analyzing the resulting fragments. nih.gov MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry) has been used to determine the structure and composition of phosphonate (B1237965) derivatives based on this compound. tandfonline.comtandfonline.com Field Desorption Mass Spectrometry (FD-MS) has also been applied to confirm the molecular weight of this compound. google.com

Data Tables

Based on the search results, specific detailed spectroscopic data (like full NMR peak lists with assignments or comprehensive X-ray crystallographic tables) for this compound itself are scattered across various sources and often presented within the context of specific studies on derivatives or complexes. However, some general data points can be compiled.

Table 1: Selected Spectroscopic and Structural Data for this compound

| Property | Value | Method/Source |

| Mass Spectrometry | ||

| Molecular Weight (Exact) | 124.052429 Da nih.gov | Computed nih.gov |

| Molecular Weight (Average) | 124.14 g/mol spectrabase.comchemspider.com | Computed spectrabase.comchemspider.com |

| GC-MS m/z Top Peak | 124 nih.gov | NIST Mass Spectrometry Data Center nih.gov |

| GC-MS m/z 2nd Highest Peak | 123 nih.gov | NIST Mass Spectrometry Data Center nih.gov |

| GC-MS m/z 3rd Highest Peak | Data not consistently available across snippets | NIST Mass Spectrometry Data Center nih.gov |

| MS-MS Precursor Type | [M+H]+ nih.gov | NIST Mass Spectrometry Data Center nih.gov |

| MS-MS Precursor m/z | 125.0597 nih.gov | NIST Mass Spectrometry Data Center nih.gov |

| MS-MS m/z Top Peak | 107 nih.gov | NIST Mass Spectrometry Data Center nih.gov |

| MS-MS m/z 3rd Highest Peak | 108 nih.gov | NIST Mass Spectrometry Data Center nih.gov |

| FD-MS Peak | 126 (for 2-methyl-1,3-cyclohexanedione, precursor to this compound) google.com | FD-MS google.com |

| NMR Spectroscopy | ||

| ¹³C NMR Phenolic Carbon Shift | 154.5 ppm (undiluted) kpi.ua | Solid-state ¹³C NMR kpi.ua |

| X-ray Diffraction | ||

| Crystalline Forms (PEO complexes) | R-2MR (P2₁/a), β-2MR (Pbca) acs.org | X-ray Diffraction (Whole-pattern method) acs.org |

| Crystal System (R-2MR) | Monoclinic acs.org | X-ray Diffraction acs.org |

| Space Group (R-2MR) | P2₁/a acs.org | X-ray Diffraction acs.org |

| Crystal System (β-2MR) | Orthorhombic acs.org | X-ray Diffraction acs.org |

| Space Group (β-2MR) | Pbca acs.org | X-ray Diffraction acs.org |

| Unit Cell Parameters (R-2MR) | a = 16.24 Å, b = 10.57 Å, c = 18.79 Å, γ = 89.2° acs.org | X-ray Diffraction acs.org |

| Unit Cell Parameters (β-2MR) | a = 11.07 Å, b = 18.60 Å, c = 10.74 Å acs.org | X-ray Diffraction acs.org |

Detailed Research Findings

Research utilizing these techniques has provided specific structural details for this compound and its derivatives:

PEO Complexes: X-ray diffraction studies on polyethylene oxide (PEO) complexes with this compound identified two stable crystalline phases, R-2MR and β-2MR, with different crystal systems and space groups, highlighting the influence of hydrogen bonding in the crystalline structure. acs.org

Calix mdpi.comresorcinarenes: NMR and X-ray analysis of calix mdpi.comresorcinarenes derived from this compound have confirmed specific conformations, such as the chair conformation, and revealed details about the arrangement of substituents and intramolecular interactions. utwente.nlcapes.gov.brresearchgate.netresearchgate.netresearchgate.netbohrium.commdpi.comnih.gov Single crystal X-ray analysis of C-5-bromo-2-hydroxyphenylcalix mdpi.com-2-methylresorcinarene showed a triclinic system and a chair conformation, with molecules connected by C—H…O hydrogen bonds in the crystal structure. mdpi.comnih.gov

Multicomponent Crystals: X-ray analysis, including both single crystal and powder diffraction, has been used to characterize binary and ternary multicomponent crystals formed by this compound with various coformers, illustrating the role of hydrogen bonding in the formation of these solid-state structures. mdpi.comresearchgate.net

Phosphonate Derivatives: NMR (¹H and ³¹P) and mass spectrometry (MALDI-TOF), along with X-ray analysis, have been used to determine the structure and composition of phosphonate derivatives synthesized from this compound via Mannich reaction. tandfonline.comtandfonline.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Spectroscopic techniques, particularly Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, play a crucial role in the identification, characterization, and analysis of organic compounds like this compound and its derivatives. These methods provide valuable information regarding the functional groups present and the electronic transitions occurring within the molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by analyzing the vibrations of its chemical bonds. When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the vibrational modes of different functional groups. The resulting IR spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), provides a unique fingerprint of the molecule. For this compound (C₇H₈O₂), key functional groups include the hydroxyl (-OH) groups and the aromatic ring. IR spectra for this compound are available in various spectroscopic databases, including the NIST WebBook and SpectraBase, obtained using techniques such as KBr wafer and ATR-IR nist.govspectrabase.com. These spectra exhibit characteristic absorption bands corresponding to O-H stretching vibrations, C-H stretching vibrations (both aromatic and methyl), C=C stretching vibrations within the aromatic ring, and C-O stretching vibrations of the phenolic hydroxyl groups. Analysis of the positions and intensities of these bands allows for the confirmation of the presence of these functional groups in this compound and its derivatives. The IR spectrum serves as a critical method for verifying the identity and purity of this compound samples avantorsciences.com.

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to investigate the electronic transitions within a molecule, typically involving π to π* and n to π* transitions in chromophores. For aromatic compounds like this compound, the π electron system of the benzene (B151609) ring and the presence of auxochromic hydroxyl groups lead to absorption in the UV region. UV-Vis spectroscopy can be employed for the identification and quantitative analysis of this compound regulations.goveuropa.eu. While specific detailed UV-Vis absorption data (e.g., λmax and extinction coefficients) for this compound were not extensively detailed in the consulted sources, the technique's applicability for analyzing compounds containing this compound and related resorcinol derivatives has been noted regulations.gov. The UV-Vis spectrum provides information about the conjugation system and can be used to study electronic transitions, although a detailed analysis of these transitions for this compound requires specific spectral data.

Computational and Theoretical Studies on 2 Methylresorcinol

Quantum Chemical Methods (e.g., Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)

Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure and properties of molecules. DFT is widely used to calculate the ground-state properties of a system, while TD-DFT is employed to study excited states and time-dependent phenomena, such as electronic excitations and spectroscopic properties. mpg.de These methods provide a theoretical framework to understand the behavior of electrons in a molecule and how they influence its reactivity and interactions.

Studies involving 2-Methylresorcinol have utilized DFT to analyze its electronic structure and interactions, particularly in the context of cocrystal formation with other molecules like benzo[h]quinoline (B1196314). mdpi.comresearchgate.netnauka.gov.pl TD-DFT has been applied to investigate excited-state phenomena, including the possibility of proton transfer in excited states. nih.gov

Electronic Structure Inspection

Electronic structure inspection using quantum chemical methods provides detailed information about the distribution of electrons within a molecule. This includes analyzing electron density, molecular orbitals, and charge distribution. Constrained Density Functional Theory (CDFT) and Electron Localization Function (ELF) methods have been applied to study the electronic structure changes in complexes involving this compound, such as dimers and trimers formed with benzo[h]quinoline. mdpi.comresearchgate.netnauka.gov.plnih.govresearchgate.net These analyses can reveal how interactions, particularly hydrogen bonding, influence the electronic landscape of the molecules. For instance, CDFT analysis has indicated charge depletion at the bridged proton in analyzed dimers and trimers in solvent, while ELF analysis has shown the presence of an isolated proton in some cases, indicative of strong hydrogen bonds. nauka.gov.plnih.govresearchgate.net

Potential Energy Surface Analysis and Proton Transfer Dynamics

Potential Energy Surface (PES) analysis involves mapping the energy of a molecular system as a function of its geometry. This is crucial for understanding reaction pathways and dynamics, including proton transfer processes. Quantum chemical methods can be used to calculate points on the PES and identify transition states and energy barriers for proton transfer. While direct PES analysis for proton transfer within this compound itself is not detailed in the search results, studies on complexes involving this compound and molecules like benzo[h]quinoline have investigated proton transfer dynamics. mdpi.comnauka.gov.plnih.gov These studies, often combining DFT with molecular dynamics, explore the mobility of bridged protons and the influence of the environment on proton transfer events. mdpi.comnauka.gov.plnih.govresearchgate.net TD-DFT has also been used to model proton transfer in the excited state for related systems, suggesting the possibility of such events occurring upon electronic excitation. nih.gov

Molecular Dynamics Simulations (e.g., Car–Parrinello Molecular Dynamics - CPMD)

Molecular Dynamics (MD) simulations, particularly ab initio methods like Car–Parrinello Molecular Dynamics (CPMD), are used to simulate the time evolution of a molecular system. CPMD combines DFT with molecular dynamics, allowing for the simulation of dynamics while the electronic structure is calculated on-the-fly. This is particularly useful for studying systems where the electronic structure changes significantly during the simulation, such as those involving hydrogen bonding and proton transfer. mdpi.comnauka.gov.plnih.govdntb.gov.ua

CPMD simulations have been extensively applied to investigate the dynamics of systems involving this compound, specifically in complexes formed with benzo[h]quinoline, in different phases including gas phase and crystalline phase. mdpi.comnauka.gov.plnih.govresearchgate.netdntb.gov.ua These simulations provide insights into the dynamic nature of molecular interactions and the movement of atoms over time.

Investigation of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding)

Molecular dynamics simulations are valuable for studying both intra- and intermolecular interactions, such as hydrogen bonding, in dynamic systems. CPMD simulations of this compound complexes have focused on the dynamics of O-H...N and O-H...O hydrogen bonds. mdpi.comnauka.gov.plnih.govresearchgate.netdntb.gov.ua These simulations can reveal the fluctuations in hydrogen bond lengths and angles, as well as the frequency and nature of hydrogen bond breaking and formation. The studies have highlighted the primary role of hydrogen bonds in the formation of ordered structures in cocrystals involving this compound. researchgate.net Analysis of non-covalent interactions, including hydrogen bonds, has also been performed using methods like Hirshfeld surfaces and Quantum Theory of Atoms in Molecules (QTAIM) on snapshots obtained from CPMD trajectories. researchgate.netdntb.gov.ua

Potential of Mean Force (Pmf) Computations for Proton Motion

Potential of Mean Force (Pmf) calculations derived from molecular dynamics simulations provide information about the free energy profile along a specific reaction coordinate, such as the motion of a proton in a hydrogen bond. Pmf computations have been performed using CPMD trajectories to study the free energy landscape for proton motion in hydrogen bonds involving this compound complexes. mdpi.comnauka.gov.plnih.govresearchgate.netresearchgate.net These calculations can identify free-energy minima corresponding to different proton positions and the energy barriers separating them. Studies have investigated the Pmf for proton motion in O-H...N hydrogen bridges in the benzo[h]quinoline-2-methylresorcinol complex in different phases. mdpi.comresearchgate.net The results have shown that the environment can modulate the features of the hydrogen bond and influence proton mobility. mdpi.com The inclusion of nuclear quantum effects in Pmf calculations has been shown to be important, allowing the proton to sample the acceptor area more efficiently. mdpi.comnauka.gov.plnih.gov

Data Table Examples (Illustrative - based on search findings, specific numerical data would require extraction from figures/tables in the source papers):

Table 4.1: Calculated Oxygen-Hydrogen Distances in Benzo[h]quinoline-2-Methylresorcinol Complex

| System | Phase | O-H Distance (Å) (Classical) | O-H Distance (Å) (Quantum Corrected) |

| Benzo[h]quinoline-2-methylresorcinol Complex | Gas Phase | ~0.98 researchgate.net | 1.1520 researchgate.net |

| Benzo[h]quinoline-2-methylresorcinol Complex | Crystalline | ~1.01 researchgate.net | 1.1744 researchgate.net |

Table 4.2: Charge Transfer Energies (Illustrative)

| System | Constraint on Charge | Charge Transfer Energy (eV) |

| Benzo[h]quinoline-2-methylresorcinol Dimer | Benzo[h]quinoline | Data not explicitly provided in snippets, but concept discussed researchgate.net |

| Benzo[h]quinoline-2-methylresorcinol Trimer | Benzo[h]quinoline | Data not explicitly provided in snippets, but concept discussed researchgate.net |

Table 4.3: Potential of Mean Force (Pmf) Characteristics (Illustrative)

| System | Phase | Number of Free-Energy Minima | Energy Barrier (kcal/mol) (if applicable) |

| Benzo[h]quinoline-2-methylresorcinol Complex | Gas Phase | One mdpi.comresearchgate.net | Not applicable (single minimum) |

| Benzo[h]quinoline-2-methylresorcinol Complex | Crystalline | Two (one deep, one shallow) researchgate.net | 4.1 (between minima) researchgate.net |

Analysis of Vibrational Features and Nuclear Quantum Effects

The investigation of vibrational features and the consideration of nuclear quantum effects are essential for a comprehensive understanding of molecular dynamics and interactions, particularly in systems involving hydrogen bonding. Studies involving this compound, such as those examining its complexes with molecules like benzo[h]quinoline, have utilized computational techniques to analyze these aspects.

Car-Parrinello molecular dynamics (CPMD) has been employed to study the dynamics of hydrogen bonds and vibrational features in systems containing this compound. nih.govnauka.gov.pldntb.gov.uaresearchgate.net This method allows for the investigation of how molecules interact and self-assemble. nih.govnauka.gov.pldntb.gov.uaresearchgate.net Analysis of vibrational features can be performed using techniques like the Fourier transformation of the autocorrelation function of atomic velocity. nih.govdntb.gov.uaresearchgate.net

Nuclear quantum effects, particularly on O-H stretching vibrations, can be incorporated by solving the vibrational Schrödinger equation a posteriori. nih.govdntb.gov.uaresearchgate.net The potential of mean force (Pmf) can be computed to derive the probability density distribution and to analyze the O-H stretching mode from proton vibrational eigenfunctions and eigenvalues, thereby incorporating statistical sampling and nuclear quantum effects. nih.govdntb.gov.uaresearchgate.netmdpi.com

Studies have shown that the anharmonicity of the potential energy curve can enhance the effect of nuclear quantum mechanics, influencing the observable position of a proton in hydrogen bonds. researchgate.netmdpi.com For instance, in simulations involving benzo[h]quinoline-2-methylresorcinol complexes, the inclusion of nuclear quantization has been shown to affect oxygen donor-bridge proton distances. researchgate.netmdpi.com In gas-phase and solid-state simulations of benzo[h]quinoline-2-methylresorcinol, these distances were reported as 1.1520 Å and 1.1744 Å, respectively. researchgate.netmdpi.com

Electronic structure changes in complexes involving this compound, such as dimers and trimers with benzo[h]quinoline, have been investigated using methods like Constrained Density Functional Theory (CDFT) and Electron Localization Function (ELF) analysis. nih.govdntb.gov.uaresearchgate.netmdpi.com These analyses can reveal insights into charge distribution and the nature of interactions, such as the localization of bridged protons. nih.govdntb.gov.uaresearchgate.netmdpi.com

Molecular Docking and Molecular Mechanics for Ligand-Enzyme/Receptor Interactions

Molecular docking and molecular mechanics are computational techniques widely used to predict and analyze the interactions between ligands (such as this compound) and biological macromolecules like enzymes and receptors. openaccessjournals.com These methods help in understanding the preferred orientation and binding affinity of a ligand to a target site, often focusing on active sites or binding pockets. openaccessjournals.com

Molecular docking simulates the formation of a stable complex between molecules and employs scoring functions to estimate the strength of binding. openaccessjournals.com These functions consider various factors including hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com Search algorithms like genetic algorithms, Monte Carlo simulations, and molecular dynamics are used to explore potential binding poses. openaccessjournals.com

Molecular mechanics calculations, often combined with implicit solvent models like the Generalized Born Surface Area (GBSA), can be used to derive ligand-residue interaction energies. digitellinc.com These energies can serve as input for scoring functions and machine learning models aimed at predicting ligand binding free energies. digitellinc.com

Studies have investigated the interaction of resorcinol (B1680541) derivatives, including this compound, with enzymes such as Aldose Reductase (AR). researchgate.netbenthamscience.com Molecular docking and molecular mechanics methods, such as MM-GBSA, have been applied to determine binding energies and modes of interaction. researchgate.netbenthamscience.comresearchgate.net For example, in a study evaluating the inhibitory effects of resorcinol derivatives on recombinant human AR enzyme, molecular docking and MM-GBSA were used to support experimental findings on IC50 values. researchgate.netbenthamscience.com The IC50 value for this compound against recombinant human AR enzyme was determined to be 28.87 µM in this study. researchgate.netbenthamscience.com

Another study explored the effects of resorcinol derivatives, including 5-methylresorcinol (a related compound), on human Carbonic Anhydrase-I (hCA-I) using in vitro studies and molecular docking. dergipark.org.tr While this study focused on 5-methylresorcinol rather than this compound, it illustrates the application of molecular docking to understand the binding interactions and inhibition mechanisms of resorcinol derivatives with enzymes. dergipark.org.tr The study on hCA-I reported estimated free energy of binding values from molecular docking for 4-ethylresorcinol (B1360110) and 5-methylresorcinol as -4.81 and -4.51 kcal/mol, respectively. dergipark.org.tr

Structure-Activity Relationship (SAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Toxicity Relationship (QSTR) modeling are computational approaches used to establish relationships between the chemical structure of compounds and their biological activity or toxicity. oncodesign-services.comresearchgate.netwm.eduimist.majmaterenvironsci.com These methods are based on the principle that structurally similar molecules tend to exhibit similar properties. researchgate.netcollaborativedrug.com

SAR studies aim to identify the structural features of a molecule that are responsible for a particular biological activity. oncodesign-services.comcollaborativedrug.com By analyzing a series of structurally related compounds and their measured activities, researchers can gain insights into how modifications to the chemical structure affect potency and selectivity. oncodesign-services.com Computational SAR methods often utilize machine learning models to predict the biological activity of new compounds based on their structure. oncodesign-services.com

QSTR modeling specifically focuses on correlating chemical structure with toxicity endpoints. imist.majmaterenvironsci.comscielo.org.coresearchgate.netnih.gov These models are valuable tools for predicting the potential toxicity of new or untested compounds and for understanding the mechanisms of toxicity. imist.majmaterenvironsci.comscielo.org.coresearchgate.net QSTR models can employ various molecular descriptors, including electronic, physicochemical, and quantum chemical parameters, to characterize the chemical structures. imist.mascielo.org.coresearchgate.net Statistical methods such as multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN) are commonly used to build QSTR models. imist.majmaterenvironsci.comresearchgate.netnih.gov

While specific QSTR models focusing solely on this compound were not prominently found in the search results, the principles of QSTR are applicable to resorcinol derivatives. Studies on the QSTR of other classes of compounds, such as phenols and anilines, demonstrate the methodology involved, including the use of quantum chemical descriptors and various statistical modeling techniques to predict toxicity towards organisms like Chlorella vulgaris or Tetrahymena pyriformis. imist.majmaterenvironsci.comnih.gov These studies highlight the process of calculating molecular descriptors, dividing data into training and test sets, building predictive models, and validating their performance. imist.majmaterenvironsci.comresearchgate.netnih.gov

The application of SAR and QSTR modeling to resorcinol derivatives, including this compound, would involve calculating relevant molecular descriptors for a set of these compounds and correlating them with available toxicity data. This would allow for the identification of structural alerts or properties associated with toxicity and the development of predictive models for assessing the potential hazards of this compound and related structures.

This compound (C7H8O2), also known as 2-methyl-1,3-benzenediol, is a chemical compound that has garnered interest in the field of supramolecular chemistry and the development of advanced materials. nih.govwikidata.orgfishersci.ca Its structure, featuring two hydroxyl groups and a methyl substituent on a benzene (B151609) ring, allows it to participate in various non-covalent interactions, particularly hydrogen bonding, which are fundamental to the construction of ordered supramolecular architectures. guidechem.com

Beyond its historical and ongoing use in applications such as hair dyes and cosmetics, this compound serves as a versatile building block in the design and synthesis of multicomponent crystalline solids and functional materials. guidechem.comfishersci.casfchemicals.com Its ability to engage in predictable hydrogen bonding patterns makes it a valuable component in crystal engineering strategies aimed at creating materials with tailored properties.

Supramolecular Chemistry and Advanced Materials Based on this compound

The utility of this compound in supramolecular chemistry stems from its ability to act as a hydrogen bond donor and acceptor. This characteristic is crucial for the formation of cocrystals and other multicomponent solid forms with designed structures and properties.

Cocrystallization and Multicomponent Crystal Synthesis

Cocrystallization, the process of forming crystalline solids that contain two or more neutral molecular components in a definite stoichiometric ratio, is a key area where this compound is employed. nih.govresearchgate.net The directed assembly of molecules in cocrystals is often guided by predictable supramolecular synthons, which are recurring structural motifs formed by specific non-covalent interactions, primarily hydrogen bonds. researchgate.net

Design Strategies for Ternary and Quaternary Solid Systems

Designing multicomponent crystals, particularly ternary (three-component) and quaternary (four-component) systems, based on this compound often involves exploiting the structural inequivalence of molecules within a crystal lattice. A synthetic strategy for the co-crystallization of four- and five-component molecular crystals is based on the principle that if a constituent in a lower-order cocrystal exists in different structural environments, these differences can be leveraged to incorporate additional components into the solid structure. researchgate.netiucr.orgiucr.org this compound, alongside compounds like tetramethylpyrazine, can act as a template molecule for the supramolecular homologation of crystals. iucr.org

A typical approach begins with a retrosynthetic analysis of the desired multicomponent crystal, followed by a one-pot reaction of all components. researchgate.netmdpi.com However, controlled stepwise syntheses have also been developed to investigate the complex modular assembly processes involved in forming ternary systems with this compound. mdpi.com For instance, controlled stepwise syntheses of a ternary system involving this compound (MRS), tetramethylpyrazine (TMP), and 1,2-bis(4-pyridyl)ethane (B167288) (BPE) have been presented, characterizing the obtained binary and ternary systems using X-ray analysis. mdpi.com

Research has shown that differences in the molecular environment during molecular recognition in the crystallization process can be responsible for the formation of multicomponent crystals. mdpi.com Carefully designed cocrystals with variations in their molecular environment can serve as suitable starting materials for successfully synthesizing ternary multicomponent crystals. mdpi.com Relatively few ternary and quaternary cocrystals are known, highlighting the added difficulties in exploring the complex experimental landscape involving multiple components. rsc.org

Supramolecular Synthon-Based Crystallization Routes

The formation of multicomponent crystals can be predicted by the strongest hydrogen bond interactions, emphasizing the importance of the kinetic effect in supramolecular synthon-based crystallization routes. mdpi.com Cocrystallization experiments involving this compound and various N-bases have been conducted to identify selective and preferred crystallization pathways within relevant structural landscapes. researchgate.net These preferred supramolecular synthon-based routes can be enhanced by selecting coformer combinations to synthesize stoichiometric ternary solids. researchgate.net This process involves the modular selection and amplification of supramolecular synthons, akin to solid-state combinatorial synthesis. researchgate.net

Studies on the cocrystallization of this compound with N-bases have aimed to identify favorable crystallization routes. researchgate.net The mechanism of multicomponent cocrystal formation can be understood by analyzing the molecular arrangement in the solid state of the components. mdpi.com

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonding is a dominant non-covalent interaction governing molecular assemblies in the crystalline structures of compounds like this compound. irb.hr In cocrystals involving this compound, diverse hydrogen bonding schemes can be observed, including O-H...N and O-H...O bridges. researchgate.net

In a ternary system involving this compound (A), tetramethylpyrazine (B), and 1,2-bis(4-pyridyl)ethane (C), the central C unit forms hydrogen bonds via its nitrogen centers to the hydroxyl groups of two neighboring this compound molecules (A). mdpi.com The central A unit forms chains through hydrogen bonds to two neighboring B molecules. mdpi.com Additionally, B molecules can form columns via π-π stacking interactions. mdpi.com A comparison of intermolecular potentials in such arrangements can highlight the dominating role of certain motifs, such as π-π stacking, over hydrogen bonds in some cases. mdpi.com

In a two-component complex of benzo[h]quinoline and this compound, the cocrystal exhibits diverse hydrogen bonding schemes, including an O-H...N contact and two types of O-H...O bridges. researchgate.net These hydrogen bond patterns in the crystalline state are crucial for the self-assembly of molecules into ordered structures. researchgate.netrsc.org

Functional Materials Development

This compound also plays a role in the development of functional materials, often serving as a precursor or scaffold for the synthesis of more complex structures with specific properties. researchgate.net

Scaffolds for Metal Cluster Synthesis

This compound is commonly used in the synthesis of resorcin[n]arenes. beilstein-journals.org Radical oxidation of the methyl group in the ArCH3 fragments of this compound-derived resorcin[n]arenes provides a benzyl (B1604629) synthon that is conveniently used for various applications, including metal cluster synthesis. beilstein-journals.org Resorcin[n]arenes themselves are a type of calixarene (B151959) obtained from the condensation of resorcinol or substituted resorcinols, like this compound, with aldehydes. nih.gov These macrocycles can serve as scaffolds and have been explored in areas such as host-guest chemistry and catalysis. nih.govresearchgate.net

Photoactive Materials (e.g., Excited-State Intramolecular Proton Transfer - ESIPT-displaying molecules)

Molecules that exhibit Excited-State Intramolecular Proton Transfer (ESIPT) are a class of photoactive materials with various potential applications, such as photoacids, UV photostabilizers, fluorescent solar concentrators, laser dyes, and organic light-emitting devices. researchgate.net While the direct role of this compound itself in ESIPT was not explicitly detailed in the search results, its derivatives or compounds synthesized using this compound as a building block could potentially display such properties. Research on photoactive materials includes composites based on graphite (B72142) oxide and zirconium phthalocyanines with aromatic amino acids. chemicalpapers.com Azo dyes based on this compound have also been synthesized for use with polycaproamide fibers. researchgate.net Substituted azobenzenes, which contain azo bonds and can exhibit light-induced reversible isomerization, are another class of photo-responsive conjugated molecules with applications in various fields, including photoactive materials. researchgate.net

Supramolecular Chemistry and Advanced Materials Based on 2 Methylresorcinol

Functional Materials Development

Polymers and Encapsulation Technologies

Beyond direct polymerization, 2-Methylresorcinol is relevant in encapsulation technologies, particularly in optimizing the performance and stability of active ingredients in various formulations. Encapsulation methods, such as those employing liposomes or cyclodextrins, have been explored to improve the stability of this compound itself in water-based formulations uni.lu. This is particularly important for addressing limitations related to pH sensitivity uni.lu. Microencapsulation techniques using patented technologies have also been developed for this compound, aimed at applications requiring extended retention of the encapsulated substance uni.lu. The use of this compound in synthetic resins has also been noted sigmaaldrich.com.

Artificial Receptors and Molecular Recognition Systems

The structural features of this compound make it a valuable component in the design and synthesis of artificial receptors and molecular recognition systems. Derivatives of resorcinol (B1680541), including those based on this compound, are key components in the formation of calixarenes and related macrocyclic structures that can act as artificial receptors hznu.edu.cnuni.lu.

Specifically, this compound has been used in the co-condensation with other phenolic compounds like resorcinol to synthesize substituted calix wikipedia.orgresorcinarenes, such as trimethylresorcin wikipedia.orgarene nih.gov. These macrocycles possess well-defined cavities and functionalizable rims, enabling them to selectively bind to other molecules uni.lunih.gov. For instance, C-4-acetamidophenylcalix wikipedia.org-2-methylresorcinarene can be synthesized via the condensation of this compound with 4-acetamidobenzaldehyde (B92706) uni.lu. Functionalized calix wikipedia.orgresorcinarenes derived from resorcinols, including those with thiomethyl groups, have been shown to behave as artificial receptors hznu.edu.cn. Research has also explored shallow methylene-bridged cavitands as synthetic receptors for specific molecules like aspirin (B1665792) nih.gov.

Furthermore, this compound plays a role in the construction of multi-component molecular crystals through cocrystallization experiments with coformers such as N-bases like tetramethylpyrazine and 1,2-bis(4-pyridyl)ethane (B167288) fishersci.cathegoodscentscompany.comuni.lu. These studies highlight the role of supramolecular synthons and directed hydrogen bonding in the self-assembly of these structures, which is fundamental to molecular recognition and the creation of ordered supramolecular architectures fishersci.cathegoodscentscompany.comuni.lu. The controlled stepwise synthesis of ternary multicomponent crystals involving this compound demonstrates its utility in building defined molecular assemblies through non-covalent interactions uni.lu.

Biological Activity and Medicinal Chemistry of 2 Methylresorcinol Derivatives

Enzyme Inhibition Studies (e.g., Aldose Reductase, Carbonic Anhydrase-I)

Derivatives of 2-methylresorcinol have been investigated for their ability to inhibit various enzymes implicated in disease pathways. Notably, their effects on aldose reductase and carbonic anhydrase have been a subject of scientific inquiry.

In Vitro Inhibition Effects and Determination of IC50 Values

Research has demonstrated that this compound and related resorcinol (B1680541) derivatives are effective inhibitors of the aldose reductase (AR) enzyme. The activation of the polyol pathway, in which AR is the rate-limiting enzyme, is linked to the development of diabetic complications. A 2022 study systematically evaluated the in vitro inhibitory effects of several resorcinol derivatives on recombinant human aldose reductase. researchgate.net

The half-maximal inhibitory concentration (IC50) values were determined spectrophotometrically, revealing a range of potencies among the tested compounds. This compound itself showed an IC50 value of 28.87 µM. researchgate.net The study highlighted that substitutions on the resorcinol ring significantly influence inhibitory activity, with 5-pentylresorcinol emerging as the most potent compound with an IC50 of 9.90 µM. researchgate.net

Inhibition of Aldose Reductase by Resorcinol Derivatives

The table below summarizes the IC50 values of this compound and other resorcinol derivatives against recombinant human aldose reductase.

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| This compound | 28.87 | researchgate.net |

| Resorcinol | 49.50 | researchgate.net |

| 5-Methylresorcinol | 43.31 | researchgate.net |

| 4-Ethylresorcinol (B1360110) | 19.25 | researchgate.net |

| 4-Hexylresorcinol | 17.32 | researchgate.net |

| 5-Pentylresorcinol | 9.90 | researchgate.net |

| 2,5-Dimethylresorcinol | 57.75 | researchgate.net |

Regarding carbonic anhydrase (CA), phenolic compounds are a known class of inhibitors. nih.govresearchgate.net However, specific IC50 or Ki values for this compound against the cytosolic isoform Carbonic Anhydrase-I (CA-I) are not prominently documented in the reviewed literature, which has focused more on other derivatives like sulfonamides or coumarins. nih.govnih.govtandfonline.com

Mechanistic Insights into Enzyme Binding

The mechanism of enzyme inhibition by this compound derivatives has been elucidated through computational studies. For aldose reductase, inhibitors typically interact with an "anion binding pocket" and a hydrophobic region within the active site. researchgate.netnih.gov Molecular docking simulations have shown that resorcinol derivatives, including this compound, fit within the active site of the AR enzyme. researchgate.net The binding is stabilized by interactions with key amino acid residues. These computational models, combined with Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations to determine free binding energies, support the experimental findings and confirm that resorcinol compounds are effective AR inhibitors. researchgate.net

For carbonic anhydrases, the general inhibition mechanism for phenolic compounds involves the coordination of the phenoxide anion to the zinc ion within the enzyme's active site. bcrcp.ac.in This interaction displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is crucial for the enzyme's catalytic activity of hydrating carbon dioxide. bcrcp.ac.in

Interaction with Biological Receptors (e.g., Androgen, Glucocorticoid, Thyroid Hormone Receptors)

This compound (2MR) has been identified as an endocrine-disrupting chemical due to its interaction with multiple nuclear hormone receptors. A study examining its effects found that 2MR exhibits a complex profile of activities on androgen (AR), glucocorticoid (GR), and thyroid hormone (TR) receptors. nih.gov

Specifically, 2MR was found to possess anti-androgen-like, glucocorticoid-like, and anti-glucocorticoid-like activities. nih.gov This dual activity at the glucocorticoid receptor suggests it can act as both an agonist and an antagonist. In studies using the GH3.TRE-Luc reporter cell line, 2MR also demonstrated both thyroid hormone-like and anti-thyroid activities. nih.gov These findings indicate that the this compound structure can interact with the ligand-binding domains of several steroid and thyroid hormone receptors, potentially disrupting their normal signaling pathways. nih.govebi.ac.ukunifi.it

Role as a Privileged Scaffold in Drug Discovery

The resorcinol moiety is considered a privileged scaffold in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, serving as a versatile template for developing novel drugs. core.ac.uk The resorcinol structure is found in a variety of anticancer agents, including some that inhibit the N-terminal domain of heat shock protein 90 (Hsp90). core.ac.uk Furthermore, it forms the core of novel inhibitors targeting the PD-1/PD-L1 interaction, which is a key pathway in cancer immunotherapy. researchgate.netunifi.it Its utility is also seen in the development of highly potent tyrosinase inhibitors. tandfonline.com

Computational Approaches to Scaffold Analysis and Design

Computational methods are integral to understanding and utilizing the resorcinol scaffold in drug design. Theoretical investigations, such as those using semi-empirical methods (PM3) or density functional theory (DFT), are employed to predict reaction pathways for creating new derivatives and to study their electronic characteristics. nih.govbcrcp.ac.in

Molecular docking is a key computational tool used to predict the binding modes of resorcinol derivatives within the active sites of target proteins, as demonstrated in studies of aldose reductase inhibitors. researchgate.net These in silico techniques allow for the rational design of new compounds by optimizing the scaffold's interactions with its biological target. nih.gov By analyzing the structure-activity relationships (SAR) derived from both experimental and computational data, chemists can modify the resorcinol core to enhance potency and selectivity.

Influence on Biological Activity and Liabilities

The resorcinol scaffold imparts significant biological activity to its derivatives, largely due to the placement of its two hydroxyl groups. These groups can participate in crucial hydrogen bonding interactions with biological targets. The aromatic ring provides a rigid core that can be functionalized at various positions to modulate properties like hydrophobicity, steric bulk, and electronic character, thereby fine-tuning the compound's activity and selectivity. tandfonline.com This versatility is evident in the wide range of biological activities reported for its derivatives, from enzyme inhibition to receptor modulation. researchgate.net

However, the very characteristic that makes the resorcinol scaffold privileged—its ability to interact with multiple targets—can also be a liability. The demonstrated interactions of this compound with androgen, glucocorticoid, and thyroid hormone receptors highlight its potential for off-target effects and endocrine disruption. nih.govebi.ac.uk This promiscuity necessitates careful toxicological evaluation and optimization during the drug development process to design derivatives that are highly selective for the intended therapeutic target while minimizing undesirable interactions with other biological systems.

Antiviral and Antibacterial Properties of Derivatives

The investigation of resorcinol derivatives has yielded compounds with notable antimicrobial properties. Although specific studies focusing exclusively on this compound derivatives are limited, research into related resorcinol structures provides insight into their potential as antiviral and antibacterial agents.

Dialkylresorcinols, which are structurally related to this compound, are a class of antimicrobial natural products. nih.gov Semi-synthetic modifications of these compounds have been explored to understand their structure-activity relationships. nih.govresearcher.life Studies have shown that the presence of phenolic hydroxyl groups is often crucial for their antibacterial activity. nih.gov Alterations to the alkyl chains on the resorcinol ring can also significantly impact the minimum inhibitory concentration (MIC) values against various bacterial strains. nih.gov

For example, a study on semi-synthetic dialkylresorcinol derivatives tested their efficacy against several bacteria. The results indicated that derivatives with shorter alkyl chains at the C-5 position exhibited lower MIC values, suggesting enhanced potency. nih.gov

| Compound Type | Key Structural Feature | Observed Antibacterial Activity Trend | Reference |

|---|---|---|---|

| Dialkylresorcinol Derivatives | Shorter alkyl chains at C-5 | Lower MIC values (improved activity) | nih.gov |